N-alpha-Carbobenzoxy-4-(T-butoxycarbonyl)-L-phenylalanine
CAS No.: 270567-85-6
Cat. No.: VC7820101
Molecular Formula: C22H25NO6
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 270567-85-6 |
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Molecular Formula | C22H25NO6 |
Molecular Weight | 399.4 g/mol |
IUPAC Name | (2S)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C22H25NO6/c1-22(2,3)29-20(26)17-11-9-15(10-12-17)13-18(19(24)25)23-21(27)28-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,25)/t18-/m0/s1 |
Standard InChI Key | IRYLLSSJKNKUNJ-SFHVURJKSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Physicochemical Properties
N-alpha-Carbobenzoxy-4-(T-butoxycarbonyl)-L-phenylalanine (C₂₂H₂₅NO₆) has a molecular weight of 399.4 g/mol and the IUPAC name (2S)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid. Key identifiers include:
Property | Value |
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CAS No. | 270567-85-6 |
Isomeric SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CC@@HNC(=O)OCC2=CC=CC=C2 |
InChI Key | IRYLLSSJKNKUNJ-SFHVURJKSA-N |
XLogP3 | 3.9 (predicted) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
The stereochemical integrity of the L-configuration at the alpha-carbon is preserved, as evidenced by the chiral center denoted in the SMILES notation. The Boc group at the para position introduces steric bulk, reducing π-π stacking interactions between aromatic side chains during peptide assembly .
Spectroscopic Signatures
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic bands at 1734 cm⁻¹ (C=O stretch of carbamate), 1666–1613 cm⁻¹ (carbamate C=O), and 1361 cm⁻¹ (C(CH₃)₃ symmetric deformation) . Nuclear magnetic resonance (NMR) spectra exhibit distinct signals:
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¹H NMR: A singlet at δ 1.43 ppm integrates for nine protons from the Boc group’s tert-butyl moiety. The Cbz group’s benzyl protons appear as a multiplet at δ 7.32–7.25 ppm .
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¹³C NMR: The carbonyl carbons of the Boc and Cbz groups resonate at δ 156.2 and δ 155.8 ppm, respectively .
Synthetic Methodologies and Reaction Design
Stepwise Protection Strategy
The synthesis begins with sequential protection of L-phenylalanine:
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Boc Protection: Treatment of L-phenylalanine with di-tert-butyl dicarbonate [(Boc)₂O] in a dioxane/water mixture (1:1) at 0°C installs the Boc group on the side chain’s para position. Triethylamine (1.6 eq) facilitates deprotonation, achieving a 98% yield after 18 hours .
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Cbz Protection: The alpha-amino group is then protected using benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base. This step proceeds quantitatively under anhydrous conditions.
Critical Reaction Parameters:
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Temperature control (<5°C) during Boc installation minimizes racemization.
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Anhydrous DCM ensures high Cbz incorporation efficiency (>95%) .
Deprotection Kinetics
Orthogonal deprotection enables sequential side chain and backbone modifications:
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Boc Removal: Trifluoroacetic acid (TFA) in DCM (1:1 v/v) cleaves the Boc group within 30 minutes at 25°C, leaving the Cbz group intact .
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Cbz Removal: Hydrogenolysis over palladium on carbon (10% Pd/C) under H₂ atmosphere (1 atm) in methanol selectively removes the Cbz group, with full deprotection achieved in 2 hours.
Applications in Peptide and Prodrug Design
Solid-Phase Peptide Synthesis (SPPS)
The compound’s dual protection scheme is indispensable in Fmoc/t-Bu SPPS strategies:
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Resin Loading: Anchoring via the carboxylic acid group to Wang resin occurs using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), achieving >90% coupling efficiency .
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Sequential Assembly: Following Boc deprotection, the exposed alpha-amino group participates in chain elongation. The side chain Boc group remains stable under piperidine-mediated Fmoc removal conditions (20% v/v in DMF) .
Case Study: Synthesis of a β-amyloid inhibitor peptide (Ac-LVFFAED-NH₂) utilized this derivative to incorporate a para-Boc-protected phenylalanine at position 4, enabling post-assembly modification via click chemistry.
Emerging Research Directions
β-Peptide Hybrids
Recent work couples this derivative with β-amino acids via Wolff rearrangement:
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Diazoketone formation from Boc-protected precursors using diazomethane .
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Silver benzoate-catalyzed rearrangement yields β²-homo-phenylalanine analogs with enhanced protease resistance .
PET Tracer Development
Fluoroethyl analogs (e.g., 2-[¹⁸F]FELP) derived from this scaffold show promise as LAT1-targeted PET tracers, achieving tumor-to-brain ratios of 4.7:1 in glioblastoma models .
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